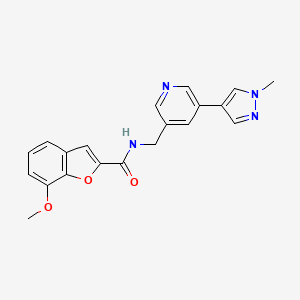

7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a benzofuran core, which is known for its diverse biological activities, and a pyrazole-pyridine moiety, which enhances its chemical reactivity and biological interactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne under acidic conditions.

Introduction of the Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide in the presence of a base such as potassium carbonate.

Synthesis of the Pyrazole-Pyridine Moiety: The pyrazole-pyridine moiety is synthesized separately through a series of reactions involving the condensation of a pyrazole derivative with a pyridine aldehyde.

Coupling of the Two Moieties: The final step involves coupling the benzofuran core with the pyrazole-pyridine moiety through an amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and rigorous purification techniques such as column chromatography and recrystallization.

Analyse Des Réactions Chimiques

Types of Reactions

7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like PCC (pyridinium chlorochromate).

Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like tin(II) chloride.

Substitution: The hydrogen atoms on the benzofuran ring can be substituted with halogens or other groups using electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC in dichloromethane at room temperature.

Reduction: Tin(II) chloride in ethanol under reflux conditions.

Substitution: Halogenation using bromine in acetic acid.

Major Products

Oxidation: Formation of 7-hydroxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide.

Reduction: Formation of this compound with an amine group.

Substitution: Formation of halogenated derivatives of the original compound.

Applications De Recherche Scientifique

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that compounds similar to 7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide exhibit significant anticancer properties. The benzofuran structure is known to interact with various cellular pathways involved in cancer progression. For instance, derivatives of benzofuran have been shown to inhibit tumor growth by inducing apoptosis in cancer cells, potentially through the modulation of the PI3K/Akt signaling pathway .

2. Anti-inflammatory Effects

The compound's structural characteristics suggest potential anti-inflammatory activity. Benzofuran derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .

3. Neurological Applications

There is emerging evidence that pyrazole derivatives can exhibit neuroprotective effects. Compounds with similar structures have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis, which are critical in neurodegenerative diseases like Alzheimer's and Parkinson's disease. The presence of the pyrazole ring could enhance the compound's ability to cross the blood-brain barrier, making it a candidate for neurological therapeutics .

Case Studies

Case Study 1: Anticancer Mechanism

In a study investigating the anticancer properties of benzofuran derivatives, researchers synthesized several compounds based on the structure of this compound. These compounds were tested against various cancer cell lines, demonstrating significant cytotoxicity through apoptosis induction. The study highlighted the importance of structural modifications in enhancing potency against specific cancer types .

Case Study 2: Anti-inflammatory Activity

Another investigation focused on the anti-inflammatory potential of similar compounds in a model of rheumatoid arthritis. The results showed that treatment with these derivatives reduced inflammation markers and joint swelling in animal models, suggesting their potential use in inflammatory diseases .

Mécanisme D'action

The mechanism of action of 7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 7-hydroxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide

- 7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxylic acid

- 7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide with halogen substitutions

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical reactivity and biological activity. The presence of both the benzofuran and pyrazole-pyridine moieties allows for a wide range of interactions with biological targets, making it a versatile compound for various applications.

Activité Biologique

7-methoxy-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzofuran-2-carboxamide, identified by its CAS number 2034230-48-1, is a compound with significant potential in medicinal chemistry. This article reviews its biological activities, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and findings.

The compound has a molecular formula of C20H18N4O3 and a molecular weight of 362.4 g/mol. Its structure includes a benzofuran moiety linked to a pyridine and pyrazole group, which contribute to its biological efficacy.

| Property | Value |

|---|---|

| CAS Number | 2034230-48-1 |

| Molecular Formula | C20H18N4O3 |

| Molecular Weight | 362.4 g/mol |

Anticancer Activity

Research indicates that compounds structurally similar to this compound exhibit promising anticancer properties. In particular, studies have shown that certain derivatives induce apoptosis in K562 leukemia cells through the generation of reactive oxygen species (ROS) and subsequent mitochondrial dysfunction. For instance, compounds with similar structures increased the activity of caspases 3 and 7, critical mediators in the apoptotic pathway:

- Caspase Activation : After exposure to related compounds for varying durations (4h, 12h, and 48h), significant increases in caspase activity were observed, with some compounds showing up to a 2.31-fold increase at 48 hours .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Similar benzofuran derivatives have been reported to inhibit the release of pro-inflammatory cytokines, such as interleukin 6 (IL-6), in various cell lines. This suggests that the compound may modulate inflammatory responses effectively .

Antimicrobial Activity

In antimicrobial studies, this compound demonstrated moderate activity against Gram-positive bacteria. Minimum inhibitory concentration (MIC) values ranged from 16 to 64 µg/mL against standard and clinical strains. This highlights its potential as an antimicrobial agent, particularly in treating infections caused by resistant bacterial strains .

Study on Apoptosis Induction

A significant study focused on the apoptotic effects of benzofuran derivatives on K562 cells showed that after 48 hours of exposure to specific compounds similar to our target compound, there was a marked increase in ROS levels and caspase activation. The study employed flow cytometry using Annexin V-FITC staining to confirm early apoptotic changes in cell membranes .

Antimicrobial Efficacy

In another study evaluating the antimicrobial properties of related compounds, it was found that they exhibited effective inhibition against various bacterial strains. The results indicated that structural modifications could enhance their activity against resistant strains .

Propriétés

IUPAC Name |

7-methoxy-N-[[5-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-1-benzofuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O3/c1-24-12-16(11-23-24)15-6-13(8-21-10-15)9-22-20(25)18-7-14-4-3-5-17(26-2)19(14)27-18/h3-8,10-12H,9H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCKPCDRMHPKSIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(O3)C(=CC=C4)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.